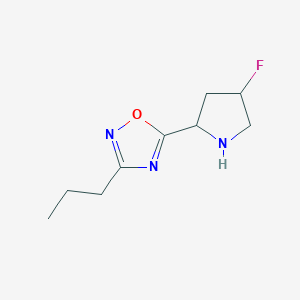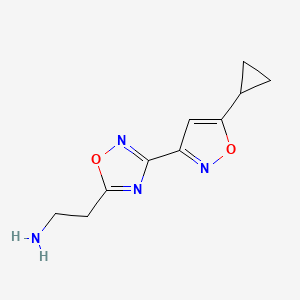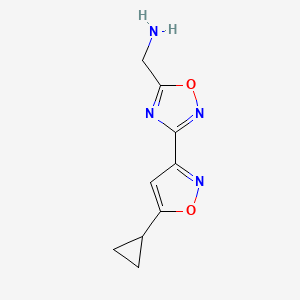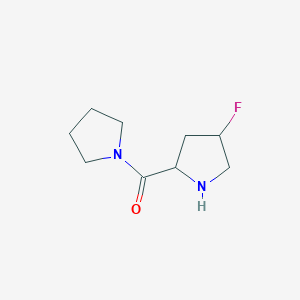
1-(2-フルオロピリジン-4-イル)ピペリジン-3-アミン
説明
1-(2-Fluoropyridin-4-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoropyridin-4-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoropyridin-4-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
1-(2-フルオロピリジン-4-イル)ピペリジン-3-アミン: は、医薬品化学における貴重な中間体です。 その構造は、医薬品に多く見られるピペリジン環と、潜在的な薬物の生物学的利用能と代謝安定性を高める可能性のあるフルオロピリジン部分の両方を含むため、さまざまな生物学的標的への結合に適しています 。 この化合物は、特にピペリジン誘導体が一般的に使用されている中枢神経系疾患や心血管疾患の分野において、新しい治療薬の開発に使用できます .
生物活性プロファイリング
この化合物の構造的特徴は、さまざまな酵素や受容体と相互作用する可能性を示唆しています。 研究者は、1-(2-フルオロピリジン-4-イル)ピペリジン-3-アミン を使用してアナログと誘導体を合成し、その後生物活性をスクリーニングできます。 このプロセスは、創薬の努力のための新しいリード化合物の特定に役立ちます .
薬物動態の最適化
医薬品にフッ素原子を組み込むことは、その薬物動態を大幅に変える可能性があります。 1-(2-フルオロピリジン-4-イル)ピペリジン-3-アミン のフルオロピリジン基は、新規薬物候補の吸収、分布、代謝、排泄(ADME)プロファイルを改善するために利用でき、より優れた経口生物学的利用能とより長い半減期を有する化合物につながる可能性があります .
農薬研究
医薬品以外に、この化合物の構造モチーフは、農薬の設計にも関連しています。 ピペリジン環は、除草剤や殺虫剤の特性を持つ化合物に見られます。 そのため、1-(2-フルオロピリジン-4-イル)ピペリジン-3-アミン は、新しい農薬の開発のための出発点として役立ちます .
材料科学
フッ素化有機化合物は、高性能ポリマーや電子機器の開発において材料科学において重要です。 1-(2-フルオロピリジン-4-イル)ピペリジン-3-アミン のフルオロピリジンセグメントは、熱安定性と電子特性が向上した新規材料の合成に使用できます .
ケミカルバイオロジープローブ
この化合物は、生物学研究のためのケミカルプローブを作成するために使用できます。 1-(2-フルオロピリジン-4-イル)ピペリジン-3-アミン に蛍光タグまたはその他のレポーター基を付加することにより、研究者は化合物またはその誘導体と生体分子の相互作用を追跡し、細胞プロセスと分子経路に関する洞察を得ることができます .
作用機序
Target of Action
1-(2-Fluoropyridin-4-yl)piperidin-3-amine is a derivative of piperidine . Piperidine derivatives are known to have a wide range of targets, depending on their specific structure . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways . For instance, some piperidine derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of a compound .
生化学分析
Biochemical Properties
1-(2-Fluoropyridin-4-yl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate growth and survival . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is essential for cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 1-(2-Fluoropyridin-4-yl)piperidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit protein kinase B (PKB) by competing with ATP for binding to the kinase’s active site . This inhibition can lead to downstream effects on various cellular processes, including gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of target enzymes and persistent changes in cellular functions.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine vary with different dosages. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These effects include alterations in normal cellular functions and potential damage to tissues and organs.
Metabolic Pathways
1-(2-Fluoropyridin-4-yl)piperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities . These metabolic pathways are crucial for understanding the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic processes.
特性
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-10-6-9(3-4-13-10)14-5-1-2-8(12)7-14/h3-4,6,8H,1-2,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPILPKYKLFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)

![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)



![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)


